molecular formula C17H22N2O3 B2488167 N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199812-77-4

N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2488167
CAS RN: 2199812-77-4
M. Wt: 302.374
InChI Key: TVUJQWIHHUILHK-UHFFFAOYSA-N
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Description

N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin release from the pancreas and reducing the production of glucose by the liver.

Mechanism Of Action

N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide works by inhibiting the enzyme N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, which is responsible for breaking down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin release from the pancreas and reducing the production of glucose by the liver. By inhibiting N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide increases the levels of incretin in the body, which in turn leads to improved glycemic control.
Biochemical and Physiological Effects
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide has several biochemical and physiological effects. It increases insulin secretion from the pancreas, reduces glucagon secretion, and decreases glucose production by the liver. It also improves beta-cell function and enhances glucose uptake by peripheral tissues. In addition, it has been found to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.

Advantages And Limitations For Lab Experiments

The advantages of using N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide in lab experiments include its ability to improve glycemic control and its cardiovascular benefits. It is also well-tolerated and has a low risk of hypoglycemia. However, its limitations include its cost and the need for long-term studies to determine its safety and efficacy.

Future Directions

There are several future directions for the use of N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide in the treatment of type 2 diabetes. One area of research is to investigate its potential use in combination with other drugs to improve glycemic control. Another area of research is to explore its cardiovascular benefits and its potential use in the prevention of cardiovascular disease. Additionally, further studies are needed to determine its long-term safety and efficacy.

Synthesis Methods

The synthesis of N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide involves several steps. The first step is the reaction of 4-(2,2-dimethylpropanoyl)aniline with acetic anhydride to form N-(4-acetylanilino)-2,2-dimethylpropanamide. This intermediate is then reacted with ethyl acrylate to form N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide.

Scientific Research Applications

N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. In addition, it has also been found to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.

properties

IUPAC Name

N-[4-(2,2-dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-14(20)18-11-10-15(21)19-13-8-6-12(7-9-13)16(22)17(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJQWIHHUILHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(2,2-dimethylpropanoyl)phenyl]carbamoyl}ethyl)prop-2-enamide

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